molecular formula C11H9BrN4 B1483590 2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092086-69-4

2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483590
CAS No.: 2092086-69-4
M. Wt: 277.12 g/mol
InChI Key: HABIWIOVFAQKLZ-UHFFFAOYSA-N
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Description

2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a bromomethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromomethylation: The bromomethyl group can be introduced via bromomethylation of the pyrazole ring using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the bromomethylated pyrazole reacts with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound can serve as a probe for studying biological processes involving pyrazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophile, facilitating covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(4-(methyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile: Lacks the halogen substituent, which may affect its reactivity and biological activity.

Uniqueness

2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the bromomethyl group, which can participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABIWIOVFAQKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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